
Modipafant racemate
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von UK-74505 beinhaltet die Herstellung einer 1,4-Dihydropyridinstruktur, die ein häufiges Motiv in vielen biologisch aktiven Verbindungen ist. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Kondensationsreaktion: Der erste Schritt beinhaltet die Kondensation eines Aldehyds mit einem β-Ketoester in Gegenwart von Ammoniak oder einem Amin, um einen Dihydropyridinring zu bilden.
Cyclisierung: Der Zwischenprodukt unterliegt einer Cyclisierung, um den 1,4-Dihydropyridin-Kern zu bilden.
Funktionalisierung: Verschiedene funktionelle Gruppen werden an die Kernstruktur eingeführt, um ihre biologische Aktivität und Selektivität zu verbessern.
Industrielle Produktionsmethoden für UK-74505 würden wahrscheinlich die Optimierung dieser Synthesschritte beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren.
Analyse Chemischer Reaktionen
UK-74505 durchläuft verschiedene Arten von chemischen Reaktionen:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden, die unterschiedliche biologische Aktivitäten haben können.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Dihydropyridinring zu modifizieren.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Amine und Thiole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Antagonism of Platelet-Activating Factor:
Modipafant racemate is primarily recognized for its role as a PAF antagonist. Its mechanism involves inhibiting the actions of PAF, which is implicated in various physiological processes related to inflammation and immune response.
- Clinical Trials: Modipafant has been involved in clinical studies assessing its efficacy in conditions such as asthma. A study involving 218 patients with moderately severe asthma demonstrated that modipafant did not significantly improve pulmonary function or symptoms compared to placebo, suggesting that PAF may not be a critical mediator in chronic asthma .
2. Treatment of Dengue Fever:
Recent investigations have explored the use of this compound in treating dengue fever. Clinical trials are underway to assess its effectiveness in managing uncomplicated dengue infections . The rationale behind this application is based on the compound's ability to modulate inflammatory responses.
Biochemical Studies
1. Role in Inflammation:
Research has indicated that this compound can provide insights into the biological roles of PAF in various inflammatory processes. Studies typically involve using modipafant to antagonize PAF and observe subsequent physiological effects . This approach has helped elucidate the involvement of PAF in conditions like sepsis and other inflammatory diseases.
2. Enantioseparation Techniques:
Given that modipafant is a chiral compound, its study is relevant in enantioseparation methods, which are crucial for producing enantiopure compounds. Techniques include:
- Preparative-scale chromatography
- Enantioselective liquid-liquid extraction
- Crystallization-based methods for chiral separation
- Membrane resolution method
These methods have advanced the field of chemical science by improving the production of chiral compounds .
Methodologies in Research
The synthesis of this compound typically involves multi-step organic synthesis techniques. The pharmacodynamics and pharmacokinetics of modipafant have been studied to understand how each enantiomer interacts with biological targets and their metabolic pathways .
Comparative Analysis with Other Compounds
This compound shares structural similarities with other pharmacologically active compounds. A comparative analysis highlights the following:
Compound Name | Type | Key Characteristics |
---|---|---|
Ibuprofen | Non-steroidal anti-inflammatory drug | Racemic mixture; analgesic and anti-inflammatory properties |
Verapamil | Calcium channel blocker | Exhibits different effects based on enantiomeric form |
Rofecoxib | Selective COX-2 inhibitor | Developed from racemic forms; notable for reduced gastrointestinal side effects |
Ketamine | Anesthetic | Different pharmacological effects between enantiomers |
This table illustrates how modipafant's specific action on PAF distinguishes it from other compounds targeting different pathways .
Wirkmechanismus
UK-74505 exerts its effects by irreversibly binding to the platelet activating factor receptor. This binding inhibits the receptor’s ability to mediate platelet aggregation and inflammation. The molecular targets of UK-74505 include the platelet activating factor receptor on the surface of platelets and other immune cells. The pathways involved in its mechanism of action include the inhibition of platelet aggregation and the reduction of inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
UK-74505 ist einzigartig unter den Antagonisten des Rezeptors des Platelet-aktivierenden Faktors aufgrund seiner irreversiblen Bindung und seiner lang anhaltenden Wirkung. Ähnliche Verbindungen umfassen:
Apafant: Ein weiterer Antagonist des Rezeptors des Platelet-aktivierenden Faktors mit kürzerer Wirkdauer.
UK-74505 zeichnet sich durch seine höhere Potenz und längere Wirkdauer im Vergleich zu diesen ähnlichen Verbindungen aus .
Biologische Aktivität
Modipafant racemate, also known as UK-80067, is a compound primarily studied for its biological activity as a potent antagonist of platelet-activating factor (PAF). This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Modipafant is classified as a small molecule with the following chemical properties:
- Chemical Formula : C₃₄H₂₉ClN₆O₃
- Molecular Weight : Average 605.1 g/mol
Property | Value |
---|---|
Chemical Formula | C₃₄H₂₉ClN₆O₃ |
Molecular Weight | 605.1 g/mol |
DrugBank Accession No. | DB16237 |
Modipafant acts as a selective antagonist of PAF, a phospholipid mediator implicated in various inflammatory processes. PAF is known to induce bronchoconstriction and mucus secretion, which are significant in conditions such as asthma and other inflammatory diseases. By blocking PAF's action, Modipafant may help mitigate these symptoms.
In Vitro Studies
Research indicates that Modipafant exhibits significant in vitro cytotoxicity against various cell lines, including VeroE6 and HEp-2 cells. A study demonstrated that the compound could effectively reduce viral titers in cell cultures infected with SARS-CoV-2, suggesting potential antiviral properties .
Clinical Trials
A notable clinical trial investigated the efficacy of Modipafant in patients with chronic asthma. The study involved 120 subjects who received either Modipafant or a placebo over 28 days. Results indicated no significant differences between the two groups in terms of pulmonary function or symptom relief, suggesting that PAF may not be a crucial mediator in chronic asthma management .
Case Study: Dengue Fever Treatment
Modipafant is currently under investigation for its potential use in treating uncomplicated dengue fever. A clinical trial (NCT02569827) aims to evaluate its effectiveness compared to other treatments . Early results suggest that Modipafant may help manage symptoms associated with dengue by modulating inflammatory responses.
Table 2: Comparative Efficacy of Modipafant and Other Antagonists
Eigenschaften
IUPAC Name |
ethyl 4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRYSCQFUGFOSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924329 | |
Record name | 4-(2-Chlorophenyl)-5-(ethoxycarbonyl)-2-methyl-6-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-N-(pyridin-2-yl)-1,4-dihydropyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122956-68-7 | |
Record name | Modipafant racemate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122956687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Chlorophenyl)-5-(ethoxycarbonyl)-2-methyl-6-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-N-(pyridin-2-yl)-1,4-dihydropyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MODIPAFANT, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QK4U86953 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.